molecular formula C10H18BNO2S B8345073 (5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid

(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8345073
M. Wt: 227.14 g/mol
InChI Key: PZMTVSBGJYKWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an aminoalkyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to the compound’s potential reactivity and utility in various chemical applications.

Properties

Molecular Formula

C10H18BNO2S

Molecular Weight

227.14 g/mol

IUPAC Name

[5-[(2-methylbutylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H18BNO2S/c1-3-8(2)6-12-7-9-4-5-10(15-9)11(13)14/h4-5,8,12-14H,3,6-7H2,1-2H3

InChI Key

PZMTVSBGJYKWJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNCC(C)CC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of both the aminoalkyl group and the boronic acid group, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for the formation of complex molecules and the development of biologically active compounds with specific properties .

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